Novobiocic acid - 485-23-4

Novobiocic acid

Catalog Number: EVT-3163051
CAS Number: 485-23-4
Molecular Formula: C22H21NO6
Molecular Weight: 395.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Novobiocic acid is a key intermediate in the biosynthesis of the aminocoumarin antibiotic novobiocin, produced by the bacterium Streptomyces spheroides []. It is formed by the condensation of 3-dimethylallyl-4-hydroxybenzoic acid (ring A) and 3-amino-4,7-dihydroxy-8-methylcoumarin (ring B) in an ATP-dependent reaction catalyzed by the enzyme novobiocic acid synthetase (NovL) [, ]. Novobiocin belongs to a class of antibiotics that target the GyrB subunit of bacterial DNA gyrase, an enzyme essential for DNA replication []. While novobiocin itself exhibits potent antibiotic activity, Novobiocic acid alone shows significantly reduced activity [].

Synthesis Analysis

The synthesis of novobiocic acid involves several complex steps that typically include both chemical and biosynthetic methods. The primary biosynthetic pathway is facilitated by Streptomyces spheroides, which produces novobiocin through a series of enzymatic reactions involving at least 17 gene products. Key enzymes such as novobiocic acid synthetase play a crucial role in this process .

Key Steps in Synthesis

  1. Fermentation: Cultivation of Streptomyces spheroides in a suitable medium enriched with Krebs cycle acids to enhance growth.
  2. Extraction: Isolation of novobiocin from the fermentation broth using solvent extraction techniques.
  3. Chemical Modifications: Further chemical modifications may be performed to produce novobiocic acid from the extracted novobiocin, including hydrolysis and esterification reactions.

The specific technical parameters for these processes can vary based on the desired yield and purity of the final product.

Molecular Structure Analysis

Novobiocic acid exhibits a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The chemical formula is C31H36N2O11C_{31}H_{36}N_{2}O_{11}, indicating a large, multi-ring structure typical of aminocoumarins.

Structural Features

  • Core Structure: The backbone includes a coumarin moiety, which is essential for its interaction with DNA gyrase.
  • Functional Groups: Presence of hydroxyl (-OH), methoxy (-OCH₃), and amide groups (-NHCO) that enhance solubility and biological activity.
  • Stereochemistry: The molecule has several chiral centers, which may influence its pharmacodynamics and pharmacokinetics.

The three-dimensional conformation of novobiocic acid allows it to effectively bind to target enzymes, influencing its mechanism of action against bacterial infections .

Chemical Reactions Analysis

Novobiocic acid participates in various chemical reactions primarily related to its mechanism of action as an antibiotic. These include:

  1. Inhibition of DNA Gyrase: Novobiocic acid binds competitively to the GyrB subunit of DNA gyrase, inhibiting its ATPase activity and preventing DNA supercoiling.
  2. Reversible Binding: The interaction with DNA gyrase is reversible, allowing for potential recovery of enzyme function upon removal of the antibiotic.
  3. Hydrolysis Reactions: Under certain conditions, novobiocic acid can undergo hydrolysis, affecting its stability and efficacy.

These reactions are critical in determining the therapeutic effectiveness and potential side effects associated with its use .

Mechanism of Action

The primary mechanism by which novobiocic acid exerts its antibacterial effects is through the inhibition of bacterial DNA gyrase. This enzyme is crucial for maintaining DNA topology during replication and transcription.

Detailed Mechanism

  • Binding Site: Novobiocic acid binds specifically to the GyrB subunit of DNA gyrase.
  • ATPase Inhibition: By inhibiting ATP binding, it prevents the energy-dependent processes necessary for DNA supercoiling.
  • Consequences: This leads to an accumulation of supercoiled DNA, ultimately resulting in impaired replication and transcription processes within bacterial cells.

The effective inhibition of these processes makes novobiocic acid a potent agent against susceptible strains such as Staphylococcus aureus .

Physical and Chemical Properties Analysis

Novobiocic acid possesses distinct physical and chemical properties that influence its behavior in biological systems.

Key Properties

  • Molecular Weight: Approximately 596.64 g/mol.
  • Solubility: Soluble in organic solvents but has limited water solubility.
  • Stability: Sensitive to light and moisture; requires proper storage conditions to maintain efficacy.
  • Melting Point: Specific melting point data may vary but typically falls within a defined range for similar compounds.

These properties are crucial for formulation development in pharmaceutical applications .

Applications

Novobiocic acid has several scientific applications primarily in the field of microbiology and pharmacology:

  1. Antibiotic Research: Investigated for potential use against resistant bacterial strains due to its unique mechanism of action.
  2. Biochemical Studies: Used as a tool compound to study DNA gyrase function and mechanisms in bacterial cells.
  3. Agricultural Applications: Explored for use as an agricultural antibiotic due to its efficacy against plant pathogens.

While clinical usage has been limited due to safety concerns, ongoing research continues to explore its potential benefits in various fields .

Biosynthesis and Genetic Regulation of Novobiocin

Streptomyces spp. Biosynthetic Gene Cluster Architecture

The novobiocin biosynthetic gene cluster spans 23.2 kb in Streptomyces spheroides (NCIB 11891) and is located between nucleotides 4,859–28,076 (locus AF170880.4) [1] [3]. This cluster contains 23 open reading frames (ORFs), organized into three functional modules:

  • Core assembly genes: novH (peptide synthetase), novI (cytochrome P450), novJ/K (β-ketotyrosyl-reductases), and novL (amide synthetase)
  • Modification enzymes: novM (glycosyltransferase), novN (carbamoyltransferase), novO/P (methyltransferases), novQ (prenyltransferase)
  • Resistance/regulatory elements: gyrBᴿ (resistant DNA gyrase), novE/G (transcriptional regulators) [1] [9]

Table 1: Core Novobiocin Biosynthetic Genes and Functions

GeneProductFunctionExperimental Evidence
novHPeptide synthetase-like proteinScaffold biosynthesisKO, HE, AA [1]
novICytochrome P450Coumarin ring formationHE, AA [1]
novLAmide synthetaseNovobiocic acid assemblyHE, AA [1] [3]
novMGlycosyltransferaseNoviose attachmentKO, HE, AA [1]
novOMethyltransferaseC-prenylation of ring AHE, kinetic studies [5]
novPO-methyltransferase4-O-methylation of novioseCrystal structure [2]
gyrBᴿDNA gyrase subunit BSelf-resistanceHeterologous expression [7]

KO = Knock-out; HE = Heterologous expression; AA = Activity assay

Enzymatic Assembly of Aminocoumarin Core Structure

The aminocoumarin core derives from L-tyrosine through a non-ribosomal peptide synthetase (NRPS)-like mechanism:

  • Tyrosine activation: NovH (a bimodular protein with adenylation (A) and thiolation (T) domains) activates and tethers L-tyrosine to its phosphopantetheine arm [6].
  • β-Hydroxylation: Cytochrome P450 NovI catalyzes β-hydroxylation to form (R)-β-hydroxy-L-tyrosine [1].
  • Oxidation and lactonization: NAD⁺-dependent dehydrogenases NovJ/K oxidize the β-hydroxy group to a ketone, followed by spontaneous transamination and lactonization to form the 3-amino-4,7-dihydroxycoumarin scaffold [3] [6]. Radioisotope tracing confirms tyrosine incorporation into rings A and B [3].

Prenylation and Methyltransferase-Mediated Modifications

Ring A modification involves alkylation and methylation:

  • Prenylation: NovQ (ABBA prenyltransferase) transfers a dimethylallyl group from dimethylallyl diphosphate (DMAPP) to 4-hydroxybenzoate at carbon C3, forming 3-dimethylallyl-4-hydroxybenzoate [1] [6].
  • Methylation:
  • NovO: Catalyzes Friedel-Crafts C-methylation using S-adenosylmethionine (SAM), converting desmethylnovobiocic acid to novobiocic acid. Site-directed mutagenesis shows Tyr¹⁰⁵ and Asp¹⁴³ are essential for metal coordination and substrate positioning [5].
  • NovP: SAM-dependent O-methyltransferase that methylates the 4-OH of L-noviose in the penultimate biosynthetic step. Crystal structure (1.4 Å resolution) reveals a Rossmann fold with a helical "lid" region gating the co-substrate pocket [2].

Table 2: Methyltransferase Enzymes in Novobiocin Biosynthesis

EnzymeEC NumberReactionKMkcatMetal Dependence
NovO2.1.1.-C-methylation of ring A18 µM (SAM)0.78 min⁻¹Mg²⁺/Mn²⁺ [5]
NovP2.1.1.-4-O-methylation of noviose9.5 ± 3 µM0.400 ± 0.006 min⁻¹Divalent metal [2]

Noviose Sugar Biosynthesis Pathways

The deoxysugar L-noviose is synthesized from α-D-glucose-1-phosphate via a five-enzyme pathway:

  • Activation: NovV (dTDP-glucose synthase) converts glucose-1-phosphate to dTDP-glucose
  • Dehydration: NovT (dTDP-glucose 4,6-dehydratase) forms dTDP-4-keto-6-deoxyglucose
  • Epimerization: NovW (dTDP-4-keto-6-deoxyglucose 3,5-epimerase) generates dTDP-4-keto-L-noviose
  • Reduction: NovS (dTDP-4-keto-6-deoxyhexose reductase) reduces the C4 keto group [1] [6]

Knockout of novT abolishes novobiocin production by blocking deoxysugar formation [3]. The noviose moiety is attached to the aminocoumarin 7-OH group by glycosyltransferase NovM before 4-O-methylation by NovP [6].

Regulatory Networks Controlling Antibiotic Production

Transcriptional regulation involves a hierarchical cascade:

  • Cascade regulation: NovE (LysR-type regulator) activates novG transcription, while NovG (AraC-type regulator) binds the novH promoter to initiate the 18-kb novH-novW operon [9]. RT-PCR shows >90% transcript reduction in ΔnovG mutants.
  • Operon structure: The 16-gene operon (novH to novW) contains three weak internal promoters, but polar insertion in novH eliminates downstream transcription, confirming polycistronic expression [9].
  • Inducible systems: Heterologous expression in Streptomyces coelicolor using the tetracycline-inducible promoter tcp830 increases novobiocin yield 3.4-fold compared to native promoters, demonstrating tight regulatory control [4].
  • Resistance coordination: gyrBᴿ is initially co-transcribed with biosynthetic genes but switches to its own promoter when novobiocin accumulates. This promoter responds to DNA supercoiling changes caused by gyrase inhibition [7] [9].

Table 3: Resistance Mechanisms in Novobiocin Producers

Resistance GeneProductFunctionResistance Level
gyrBᴿResistant DNA gyrase subunit BTarget modificationHigh-level resistance [7]
novAABC transporterAntibiotic effluxModerate resistance [7]
parYᴿTopoisomerase IV subunitSecondary target modificationCross-resistance to aminocoumarins [7]

Abbreviations: KO = Knock-out; HE = Heterologous expression; AA = Activity assay; DMAPP = Dimethylallyl diphosphate; dTDP = Deoxythymidine diphosphate; SAM = S-adenosylmethionine

Properties

CAS Number

485-23-4

Product Name

Novobiocic acid

IUPAC Name

N-(4,7-dihydroxy-8-methyl-2-oxochromen-3-yl)-4-hydroxy-3-(3-methylbut-2-enyl)benzamide

Molecular Formula

C22H21NO6

Molecular Weight

395.4 g/mol

InChI

InChI=1S/C22H21NO6/c1-11(2)4-5-13-10-14(6-8-17(13)25)21(27)23-18-19(26)15-7-9-16(24)12(3)20(15)29-22(18)28/h4,6-10,24-26H,5H2,1-3H3,(H,23,27)

InChI Key

NMCFFEJWADWZTI-UHFFFAOYSA-N

SMILES

CC1=C(C=CC2=C1OC(=O)C(=C2O)NC(=O)C3=CC(=C(C=C3)O)CC=C(C)C)O

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C(=C2O)NC(=O)C3=CC(=C(C=C3)O)CC=C(C)C)O

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